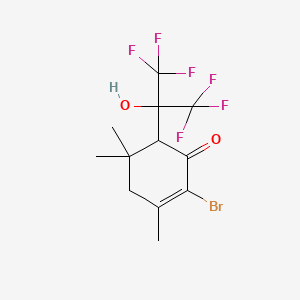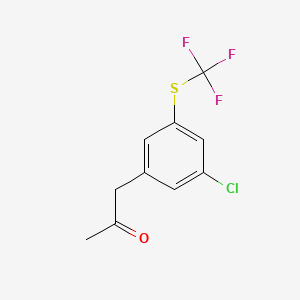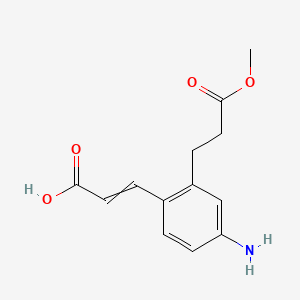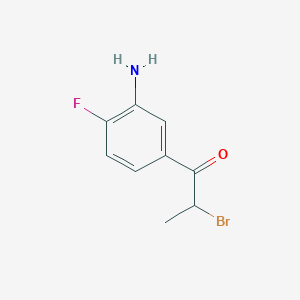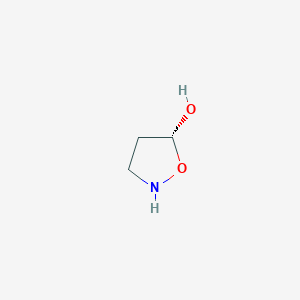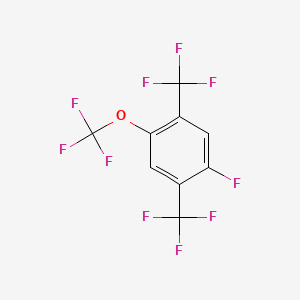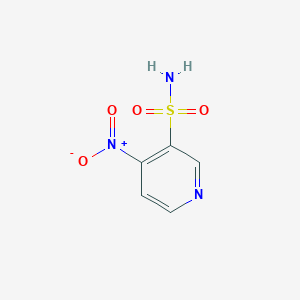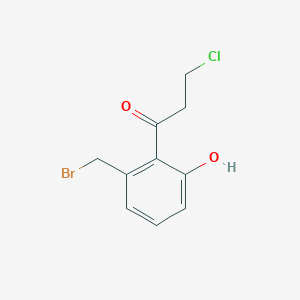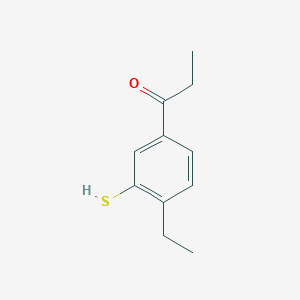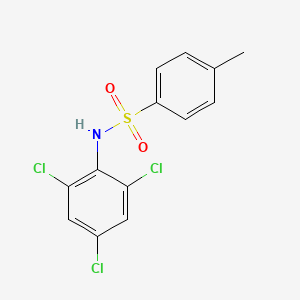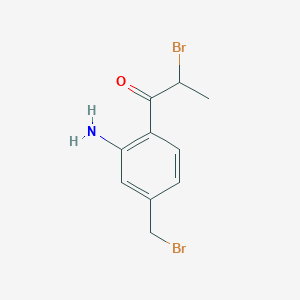
1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety
Méthodes De Préparation
The synthesis of 1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the nitration of o-chlorobenzotrifluoride, followed by substitution with a cyano group, and finally, hydrogenation to reduce the nitro group to an amino group . Another method involves the bromination of m-trifluoromethyl fluorobenzene, followed by cyano group replacement and aminolysis substitution . These methods are advantageous due to their high yield, short route, and low production cost.
Analyse Des Réactions Chimiques
1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium azide for substitution
Applications De Recherche Scientifique
1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one can be compared with other fluorinated compounds, such as:
1,2-Bis(4-amino-2-trifluoromethylphenoxy)benzene: This compound also contains trifluoromethyl groups and is used in the synthesis of fluorinated polyimides.
9,9-Bis(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene: Another fluorinated diamine used in high-performance polymers. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
C10H9ClF3NO |
|---|---|
Poids moléculaire |
251.63 g/mol |
Nom IUPAC |
1-[4-amino-2-(trifluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO/c11-4-3-9(16)7-2-1-6(15)5-8(7)10(12,13)14/h1-2,5H,3-4,15H2 |
Clé InChI |
PBUDDVGMPQIIRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C(F)(F)F)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


